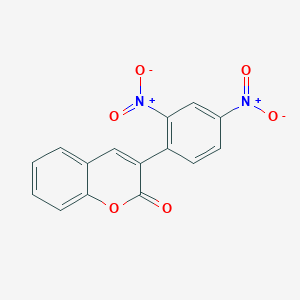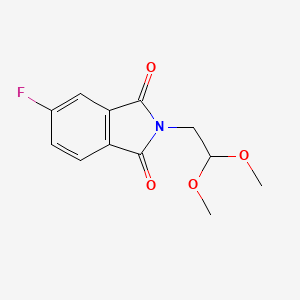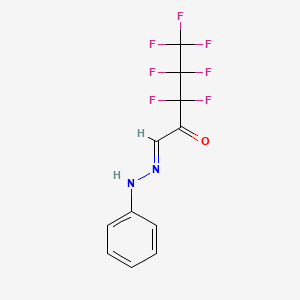
3-(2,4-Dinitrophenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitrophenylchromone , is an organic compound with the chemical formula C15H8N2O6. It features a chromone core (a fused benzopyrone ring system) with a 2,4-dinitrophenyl group attached at position 3. The compound appears as a red or orange powder and has a melting point range of 198 to 202 °C .
Preparation Methods
a. Synthetic Routes: One common synthetic route involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. This yields 3-(2,4-dinitrophenyl)-2H-chromen-2-one . The reaction can be represented as follows:
2,4-dinitrochlorobenzene+hydrazine sulfate→this compound
b. Industrial Production: While industrial-scale production methods may vary, the synthesis typically follows similar principles. The compound is used as a precursor in the production of other chemicals.
Chemical Reactions Analysis
3-(2,4-Dinitrophenyl)-2H-chromen-2-one undergoes various reactions, including:
Hydrazone Formation: It reacts with carbonyl compounds (aldehydes and ketones) to form dinitrophenylhydrazones.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.
Substitution Reactions: The 2,4-dinitrophenyl group can participate in substitution reactions.
Scientific Research Applications
a. Chemistry:
Analytical Chemistry: Used as a reagent for detecting carbonyl compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Metabolic Studies: Its pharmacokinetics data remain scarce .
Chemical Industry: Used in the synthesis of other compounds.
Research and Development:
Mechanism of Action
The exact mechanism by which 3-(2,4-Dinitrophenyl)-2H-chromen-2-one exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, its unique combination of chromone and dinitrophenyl moieties sets it apart from other compounds.
Properties
Molecular Formula |
C15H8N2O6 |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H8N2O6/c18-15-12(7-9-3-1-2-4-14(9)23-15)11-6-5-10(16(19)20)8-13(11)17(21)22/h1-8H |
InChI Key |
JYLPTNIAOYPVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518951.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11518978.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11518984.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11519004.png)

![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11519016.png)
![5-(2-Furylmethylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11519023.png)
![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11519035.png)
![6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B11519047.png)
